molecular formula C5H9ClF3NO B6278236 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride CAS No. 2518152-25-3

3-methyl-3-(trifluoromethoxy)azetidine hydrochloride

Cat. No. B6278236
CAS RN: 2518152-25-3
M. Wt: 191.6
InChI Key:
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Description

3-Methyl-3-(trifluoromethoxy)azetidine hydrochloride (3MTAH) is an organic compound widely used in the synthesis of a variety of organic compounds. It is a colorless, crystalline solid with a melting point of 105-106 °C and a boiling point of 166-167 °C. It is soluble in methanol and ethanol, and is used as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals. 3MTAH is also used in the synthesis of heterocyclic compounds, as a dye intermediate, as a catalyst for organic reactions, and in the preparation of derivatives of various organic compounds.

Mechanism of Action

The mechanism of action of 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride is not well understood. However, it is believed that it acts as a nucleophile, reacting with electrophiles to form covalent bonds. This reaction is believed to occur via a nucleophilic substitution mechanism, in which the 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride molecule acts as a nucleophile, attacking the electrophile and forming a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride are not well understood. However, it is believed that it may act as an inhibitor of enzymes involved in the metabolism of drugs and other organic compounds. It is also believed to have an effect on the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride in laboratory experiments include its low cost, its availability, and its ease of use. It is also a relatively non-toxic compound and does not require special handling. However, it is important to note that 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride is a strong acid and should be handled with care. In addition, it is important to note that 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride is a highly reactive compound and should be used with caution.

Future Directions

The future of 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride is promising. Its use in the synthesis of a variety of organic compounds, as well as its potential applications in the synthesis of biologically active compounds, make it an attractive candidate for further research. In addition, its potential as an inhibitor of enzymes involved in the metabolism of drugs and other organic compounds makes it an attractive target for further research. Potential future directions for 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other biologically active compounds.

Synthesis Methods

The synthesis of 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride involves the reaction of trifluoroacetic acid and 3-methylazetidine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90 °C and a pressure of 1-2 atm. The reaction proceeds in two steps: first, the trifluoroacetic acid reacts with the 3-methylazetidine to form the intermediate 3-methyl-3-trifluoroacetylazetidine; second, the intermediate is hydrolyzed in the presence of a base to form 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride.

Scientific Research Applications

3-methyl-3-(trifluoromethoxy)azetidine hydrochloride has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, dyes, pharmaceuticals, and other organic compounds. It has also been used in the synthesis of various derivatives of organic compounds. In addition, 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride has been used in the synthesis of various biologically active compounds, such as peptides and proteins. It has also been used in the synthesis of enzymes and other biologically active molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride involves the reaction of 3-methylazetidine with trifluoromethoxybenzene followed by hydrochloric acid treatment.", "Starting Materials": [ "3-methylazetidine", "trifluoromethoxybenzene", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methylazetidine is reacted with trifluoromethoxybenzene in the presence of a suitable solvent and a base catalyst to form 3-methyl-3-(trifluoromethoxy)azetidine.", "Step 2: The resulting product is then treated with hydrochloric acid to form 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] }

CAS RN

2518152-25-3

Product Name

3-methyl-3-(trifluoromethoxy)azetidine hydrochloride

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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